![molecular formula C14H15BrO3 B1323815 trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-62-0](/img/structure/B1323815.png)

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

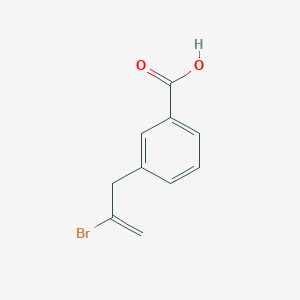

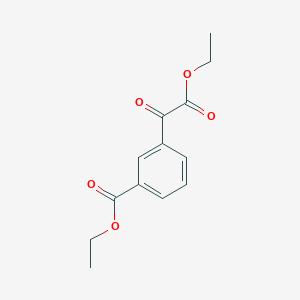

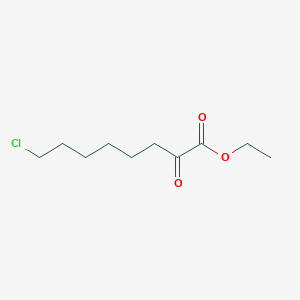

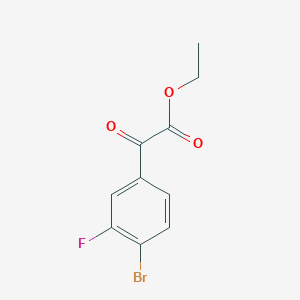

“trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H15BrO3 . It is also known by its synonyms and has a molecular weight of 311.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring attached to a carboxylic acid group and a 4-bromophenyl-2-oxoethyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (311.17) and molecular formula (C14H15BrO3) . Other properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Conformational Analysis and Stereochemistry

Research involving compounds similar to "trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid" often focuses on conformational analysis and stereochemistry. For example, studies on 1-amino-2-phenylcyclopentane-1-carboxylic acid, a conformationally restricted analogue of phenylalanine, utilize DFT calculations to investigate intrinsic conformational preferences, highlighting the importance of cis and trans stereoisomers in determining molecular behavior and interactions in both gas phase and solution (Casanovas et al., 2008).

Synthetic Methodologies

The synthesis of cyclopentane and related cyclic compounds often involves sophisticated methodologies for achieving desired structural features. For instance, studies have developed high-performance liquid chromatographic methods for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid, demonstrating the challenges and solutions in isolating specific stereoisomers for further study or application (Péter & Fülöp, 1995).

Catalysis and Cross-Coupling Reactions

Compounds featuring cyclopentane structures are also of interest in catalysis. For example, palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids shows the remarkable influence of the ligand's nature, with certain cyclopentane-based systems achieving high turnover numbers, underscoring their potential in facilitating efficient synthetic reactions (Feuerstein et al., 2001).

Pharmacological Applications

While excluding direct drug use and dosage information, it's notable that structural analogues of cyclopentane carboxylic acids have been explored for their inhibitory activity against various enzymes. For instance, hydroxamic derivatives of cyclohexane series have been synthesized and evaluated for their angiotensin converting enzyme inhibitory activity, highlighting the potential of cyclopentane derivatives in developing novel ACE inhibitors (Turbanti et al., 1993).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWKHQPBFZKBHK-CMPLNLGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.